molecular formula C20H17FN4O2 B11482638 5-(2-fluorophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(2-fluorophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11482638
M. Wt: 364.4 g/mol
InChI Key: LSGWFECISKQZSN-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a complex heterocyclic compound It is known for its unique structural features, which include a pyrrolo[3,4-d]pyrimidine core, substituted with a fluorophenyl group and a pyridinylmethyl group

Preparation Methods

The synthesis of 5-(2-fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step reactions. One common synthetic route starts with the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This intermediate is synthesized using pyrrole as the starting material, which undergoes N-alkylation with triisopropylsilyl chloride, followed by a reaction with Vilsmeier reagent to obtain 1H-pyrrole-3-carbaldehyde. The aldehyde is then brominated using N-bromosuccinimide (NBS) and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the desired intermediate .

For industrial production, the process involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The mixture is stirred and maintained at a specific temperature range while pyridine-3-sulfonyl chloride is added. The reaction is monitored using thin-layer chromatography (TLC) until completion. The product is then purified through crystallization and drying .

Chemical Reactions Analysis

5-(2-Fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrimidine and pyrrole rings.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

5-(2-Fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s fluorophenyl and pyridinylmethyl groups play a crucial role in enhancing its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to 5-(2-fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione include:

The uniqueness of 5-(2-fluorophenyl)-1,3-dimethyl-6-[(pyridin-2-yl)methyl]-1H,2H,3H,4H,6H-pyrrolo[3,4-d]pyrimidine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17FN4O2/c1-23-16-12-25(11-13-7-5-6-10-22-13)18(14-8-3-4-9-15(14)21)17(16)19(26)24(2)20(23)27/h3-10,12H,11H2,1-2H3

InChI Key

LSGWFECISKQZSN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)CC4=CC=CC=N4

Origin of Product

United States

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